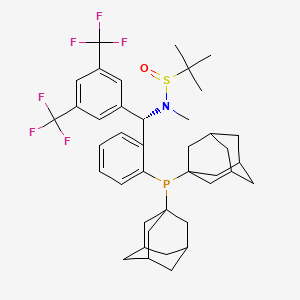
(R)-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound characterized by its unique structural features. The presence of adamantane and trifluoromethyl groups imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves multiple steps, including the formation of key intermediatesThe final step involves the coupling of the phosphanyl and sulfinamide moieties under controlled conditions .
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are employed to scale up the production while maintaining the integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions are typically mild to moderate temperatures and pressures to prevent decomposition .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in catalysis and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. The presence of the adamantane and trifluoromethyl groups enhances its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Adamantan-1-yl)(phenyl-sulfan-yl)methanone
- 1,3-Disubstituted ureas containing adamantan-1-ylphenylmethyl fragment
Uniqueness
Compared to similar compounds, ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide stands out due to its unique combination of adamantane and trifluoromethyl groups, which confer enhanced stability, reactivity, and biological activity .
Eigenschaften
Molekularformel |
C40H50F6NOPS |
|---|---|
Molekulargewicht |
737.9 g/mol |
IUPAC-Name |
N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-[3,5-bis(trifluoromethyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C40H50F6NOPS/c1-36(2,3)50(48)47(4)35(30-15-31(39(41,42)43)17-32(16-30)40(44,45)46)33-7-5-6-8-34(33)49(37-18-24-9-25(19-37)11-26(10-24)20-37)38-21-27-12-28(22-38)14-29(13-27)23-38/h5-8,15-17,24-29,35H,9-14,18-23H2,1-4H3/t24?,25?,26?,27?,28?,29?,35-,37?,38?,49?,50?/m0/s1 |
InChI-Schlüssel |
WDNMNLKBOYOHCK-KISCCNLSSA-N |
Isomerische SMILES |
CC(C)(C)S(=O)N(C)[C@H](C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



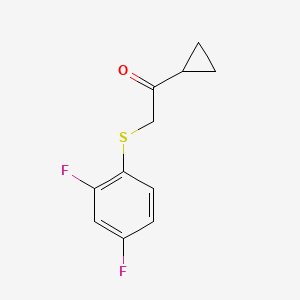

![4-[(1-Methylpyrazol-4-yl)methyl-(2-pyrrolidin-1-ylsulfonylethyl)amino]-4-oxobut-2-enoic acid](/img/no-structure.png)
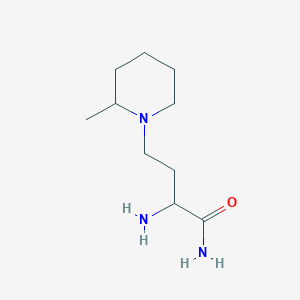
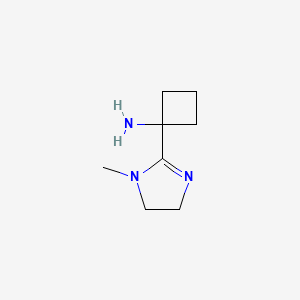
![(2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoicacid](/img/structure/B13648232.png)

![5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol](/img/structure/B13648252.png)
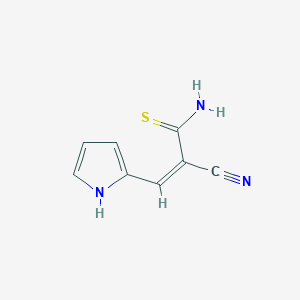
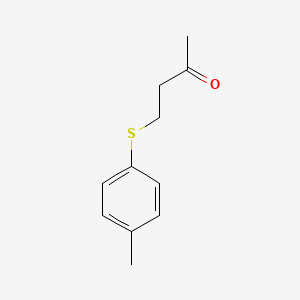
![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13648268.png)
